![molecular formula C13H21NO4 B2696087 6-(tert-Butoxycarbonyl)-6-azabicyclo[3.2.1]octane-8-carboxylic acid CAS No. 2095409-23-5](/img/structure/B2696087.png)
6-(tert-Butoxycarbonyl)-6-azabicyclo[3.2.1]octane-8-carboxylic acid
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Overview
Description
“6-(tert-Butoxycarbonyl)-6-azabicyclo[3.2.1]octane-8-carboxylic acid” is a chemical compound with the molecular formula C13H21NO4 . It is a solid substance . The compound is used in early discovery research as part of a collection of unique chemicals .
Molecular Structure Analysis
The compound has a complex structure that includes a bicyclic ring system . The InChI string for the compound is1S/C13H21NO4/c1-12(2,3)18-11(17)14-6-4-13(5-7-14)8-9(13)10(15)16/h9H,4-8H2,1-3H3,(H,15,16)
. Physical And Chemical Properties Analysis
The compound has a molecular weight of 255.31 . It is a solid at room temperature .Scientific Research Applications
Conformationally Constrained Dipeptide Isosteres
The synthesis and reactivity of bicycles derived from tartaric acid and α-amino acids have led to the development of a novel class of conformationally constrained dipeptide isosteres based upon enantiopure 3-aza-6,8-dioxabicyclo[3.2.1]octane-7-carboxylic acid. This strategy has been applied to a variety of amino acids, showcasing the versatility and potential of this compound in creating highly specific and stable peptide mimetics (Guarna et al., 1999).
Desymmetrization and Ring-Closing Metathesis
The compound has been utilized in the desymmetrization of trienes derived from diols via ring-closing metathesis, offering a new route for synthesizing natural product skeletons like (+)-exo-brevicomin. This approach highlights its application in complex natural product synthesis, demonstrating its utility in accessing challenging molecular architectures (Burke et al., 1999).
Synthesis of Peptidomimetic Building Blocks
An efficient synthesis of the constrained peptidomimetic 2-oxo-3-(N-9-fluorenyloxycarbonylamino)-1-azabicyclo[4.3.0]nonane-9-carboxylic acid from pyroglutamic acid has been reported. This process illustrates the compound's role in the generation of rigid dipeptide mimetics, aiding structure-activity studies in peptide-based drug discovery (Mandal et al., 2005).
Chiral Cyclic Amino Acid Esters
The synthesis of chiral cyclic amino acid esters, including (2S, 5S)-tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, without the use of chiral catalysts or enzymes, has been achieved. This work underscores its importance in producing chiral building blocks for pharmaceutical and synthetic chemistry applications (Moriguchi et al., 2014).
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-[(2-methylpropan-2-yl)oxycarbonyl]-6-azabicyclo[3.2.1]octane-8-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-7-8-5-4-6-9(14)10(8)11(15)16/h8-10H,4-7H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMCBKRYBWQPIIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCCC1C2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(tert-Butoxycarbonyl)-6-azabicyclo[3.2.1]octane-8-carboxylic acid |
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